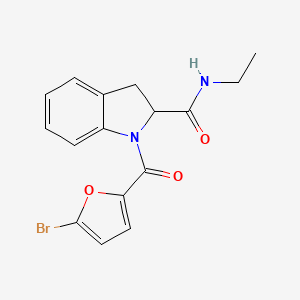

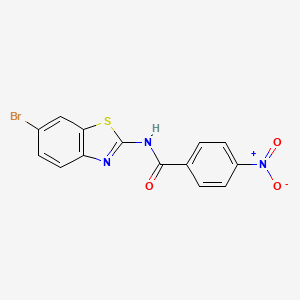

![molecular formula C13H10BrN3O B2550656 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile CAS No. 255710-83-9](/img/structure/B2550656.png)

3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. The presence of a bromophenyl group suggests potential for significant biological activity, and the nitrile function indicates possible utility in chemical synthesis as a versatile precursor for further modifications.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions, as seen in the electro-catalyzed transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to various pyrazole derivatives . The reaction conditions are typically mild and carried out in green media, which is advantageous for environmental considerations. The use of electrogenerated anions as bases and supporting electrolytes like sodium bromide is common in such syntheses .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex, with various isomers possible. X-ray diffraction is a common technique used to establish the molecular and supramolecular structures of such compounds . The molecular conformation can be influenced by substituents on the phenyl ring, which can also affect the NMR shielding effect in solution . Supramolecular interactions, such as π-stacking and hydrogen bonding, play a significant role in the stabilization of these structures .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For instance, the reaction between 5,5-dimethylcyclohexane-1,3-dione, triethyl orthoformate, and 5-amino-3-(4-bromophenyl)pyrazole can lead to the formation of complex cocrystals, demonstrating the reactivity of these compounds . The presence of functional groups like the nitrile can further react to form different structures, which can be trapped in the crystal lattice .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms like bromine can affect the compound's polarity and reactivity . The electronic properties, such as HOMO-LUMO gaps, can be analyzed using computational methods to predict the molecule's reactivity and stability . Molecular docking studies can also suggest potential biological activities, such as inhibitory activity against specific proteins .

Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of polysubstituted bipyrazoles, pyrazolyloxazoles, and pyrazolylpyrimidine derivatives through the reaction of 3-(Pyrazol-3-yl)-3-oxo-propanenitrile derivatives with nitrogen nucleophiles. These reactions, facilitated by the structural versatility of the pyrazole moiety, lead to a wide range of heterocyclic compounds with potential pharmaceutical applications (Dawood, Farag, & Ragab, 2004).

Crystallographic Studies

The compound has also been utilized in crystallographic studies to understand molecular structures better. For instance, the molecular structure of a related compound, 3-p-bromophenyl-1-nitroso-2-pyrazoline, was elucidated using X-ray single-crystal techniques, demonstrating the compound's slightly non-planar nature and highlighting the importance of weak interactions in stabilizing molecular structures (Sabesan & Venkatesan, 1971).

Catalytic Applications

Research has also explored its use in catalytic systems, such as in the synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles. Magnetically separable graphene oxide anchored sulfonic acid nanoparticles, utilized as catalysts, exhibited high catalytic activity for the synthesis of these compounds via a one-pot, three-component reaction. This illustrates the compound's role in facilitating efficient and green chemical reactions (Zhang et al., 2016).

Anticancer Research

Moreover, derivatives of 3-[3-(4-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile have been synthesized and evaluated for their anticancer activity. These studies highlight the compound's potential as a precursor in developing new therapeutic agents. For example, certain derivatives exhibited significant activity against various human cancer cell lines, indicating the compound's utility in medicinal chemistry and drug discovery processes (Srour et al., 2018).

Antimicrobial Activity

Additionally, new heterocyclic compounds based on the pyrazole core have been synthesized and tested for their antimicrobial activity. These studies underscore the compound's relevance in creating new antimicrobial agents to combat resistant bacterial and fungal strains (Abunada et al., 2008).

Eigenschaften

IUPAC Name |

3-[3-(4-bromophenyl)-4-formylpyrazol-1-yl]propanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O/c14-12-4-2-10(3-5-12)13-11(9-18)8-17(16-13)7-1-6-15/h2-5,8-9H,1,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRILJJGIAXPBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)CCC#N)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1s,3s)-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)adamantane-1-carboxamide](/img/structure/B2550575.png)

![4-(5-oxo-1,5-dihydro-2H-[1]benzopyrano[3,4-c]pyridine-3(4H)-carbonyl)benzoic acid](/img/structure/B2550576.png)

![[5-(2,4-Dichlorophenyl)furan-2-yl]methanol](/img/structure/B2550577.png)

![4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide](/img/structure/B2550579.png)

![3-(2-fluorobenzyl)-8-(2-fluorophenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2550583.png)

![2-bromo-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2550587.png)

![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2550590.png)

![8-(3-methyl-1,2,4-oxadiazol-5-yl)-2-(2-phenoxyethyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2550595.png)